2-[(5-CYCLOPENTYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE
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Overview
Description
2-[(5-CYCLOPENTYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE is a complex organic compound featuring a triazole ring, a cyclopentyl group, and a furylmethyl group
Preparation Methods
The synthesis of 2-[(5-CYCLOPENTYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound. The cyclopentyl and furylmethyl groups are then introduced through substitution reactions. Industrial production methods may involve optimizing these steps for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The furylmethyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(5-CYCLOPENTYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s triazole ring is known for its ability to interact with various biological targets, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(5-CYCLOPENTYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives, such as fluconazole and voriconazole, which are used as antifungal agents. Compared to these compounds, 2-[(5-CYCLOPENTYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE may offer unique properties due to the presence of the cyclopentyl and furylmethyl groups, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
2-[(5-cyclopentyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-19-14(11-5-2-3-6-11)17-18-15(19)22-10-13(20)16-9-12-7-4-8-21-12/h4,7-8,11H,2-3,5-6,9-10H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOSFJWDDGVPIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCC2=CC=CO2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49821671 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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